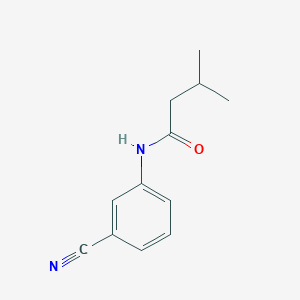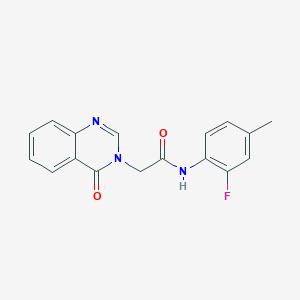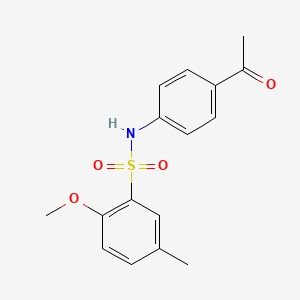
N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide, commonly known as MPTA, is a chemical compound that has gained popularity in recent years due to its potential applications in scientific research. MPTA is a tetrazole derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
科学研究应用
MPTA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit neuroprotective effects and enhance cognitive function. Additionally, MPTA has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications.
作用机制
The exact mechanism of action of MPTA is not yet fully understood. However, it has been proposed that MPTA may act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABA-A receptor, MPTA has been shown to have other biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. MPTA has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function.
实验室实验的优点和局限性
One advantage of using MPTA in lab experiments is its relatively low toxicity compared to other compounds with similar effects. Additionally, MPTA is relatively easy to synthesize and purify. However, one limitation of using MPTA is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on MPTA. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the effects of MPTA on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Finally, the development of more water-soluble derivatives of MPTA could expand its potential applications in experimental settings.
合成方法
The synthesis of MPTA involves the reaction of 2-(5-phenyltetrazol-2-yl)acetic acid with 2-methylbutan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
属性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-4-14(2,3)15-12(20)10-19-17-13(16-18-19)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHINUMPRSOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)




![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)




![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
